molecular formula C15H11NO3 B191979 2-Nitrochalcone CAS No. 7473-93-0

2-Nitrochalcone

Cat. No. B191979
CAS RN: 7473-93-0
M. Wt: 253.25 g/mol
InChI Key: KTXHLWZQKQDFRF-ZHACJKMWSA-N
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Description

2-Nitrochalcone is an aromatic ketone with the molecular formula C15H11NO3 . It is a compound that forms the central core of many important biological compounds .


Synthesis Analysis

Chalcones, including 2-Nitrochalcone, are synthesized through a process known as the aldol condensation . This involves grinding acetophenone with one equivalent of sodium hydroxide and a benzaldehyde derivative .


Molecular Structure Analysis

The molecular structure of 2-Nitrochalcone consists of two aromatic rings linked by a 3-carbon α-, β-unsaturated carbonyl chain . The β-unsaturated ketonic group is responsible for the antimicrobial activity of the chalcone .


Chemical Reactions Analysis

Chalcones, including 2-Nitrochalcone, are known to undergo a variety of chemical reactions due to their β-unsaturated ketonic group . This group is also used in further chemical modification into a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

2-Nitrochalcone has a density of 1.3±0.1 g/cm³, a boiling point of 427.0±45.0 °C at 760 mmHg, and a flash point of 205.5±21.5 °C . It has a molar refractivity of 73.7±0.3 cm³, and a molar volume of 201.7±3.0 cm³ . It appears as a pale yellow crystalline powder .

Scientific Research Applications

Nonlinear Optical Properties

2-Nitrochalcone derivatives demonstrate significant nonlinear optical properties. For instance, 2,4,5-Trimethoxy-4-nitrochalcone exhibits two-photon absorption (2PA) and third-order nonlinear refraction. These properties are particularly prominent at high laser excitation intensities, where the interplay between third- and fifth-order nonlinearities becomes apparent. This makes 2-nitrochalcone derivatives potential candidates for use in photonic devices and other applications requiring tunable nonlinear optical properties (Gu et al., 2009).

Chemical Synthesis and Reactions

2-Nitrochalcones can be utilized in various chemical synthesis processes. For example, they have been involved in reactions with elemental sulfur to produce 2-benzoylbenzothiophenes through alkene C═C bond thiolation and aromatic sulfur-denitration (Nguyen & Retailleau, 2017). Additionally, they have been used in a catalyst-free, redox-neutral synthesis of sultams, showcasing complete atom economy (Nguyen & Retailleau, 2017).

Pharmaceutical and Biomedical Applications

2-Nitrochalcones have shown promising results in pharmaceutical and biomedical research. Notably, a study found that modified synthetic molecules of nitrochalcone exhibited antimicrobial, anti-adhesion, and anti-biofilm activity against microorganisms associated with hospital-acquired infections. These compounds also demonstrated low toxicity in vivo, suggesting their potential as novel antimicrobial agents (Sayão de Emeri et al., 2019).

Safety And Hazards

2-Nitrochalcone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, the victim should be moved into fresh air and given artificial respiration if necessary .

properties

IUPAC Name

(E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16(18)19/h1-11H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXHLWZQKQDFRF-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247532
Record name (2E)-3-(2-Nitrophenyl)-1-phenyl-2-propen-1-one
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Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Nitrochalcone

CAS RN

53744-31-3, 7473-93-0
Record name (2E)-3-(2-Nitrophenyl)-1-phenyl-2-propen-1-one
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Record name 2-Nitrochalcone
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Record name 2-Propen-1-one, 3-(2-nitrophenyl)-1-phenyl-, (E)-
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Record name 2-Nitrochalcone
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Record name 2-NITROCHALCONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
AI Barros, AMS Silva, I Alkorta, J Elguero - Tetrahedron, 2004 - Elsevier
… After the disappearance of the starting materials, controlled by TLC, the expected 2′-hydroxy-2-nitrochalcone (3b) was obtained in 16% yield, after a tedious and hard purification …
Number of citations: 42 www.sciencedirect.com
AE Jungk, GMJ Schmidt - Journal of the Chemical Society B: Physical …, 1970 - pubs.rsc.org
The crystal structures of 3-bromo-, 3-chloro-, and 4-bromo-2′-nitrochalcone have been solved from 0kl, partial three-dimensional, and zonal data respectively. Unlike other chalcones …
Number of citations: 6 pubs.rsc.org
VD Orlov, NV Getmanskii, OV Shishkin… - Chemistry of …, 1993 - Springer
… hydrazine hydrate with 2-nitrochalcone in boiling methanol … products of hydrazine with 2-nitrochalcone. Pyrazoline I … product of the hydrazone of 2-nitrochalcone by pyrazoline I. The …
Number of citations: 1 link.springer.com
IP Sword - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… The reaction of 2,3-epoxy-3-(2-nitrophenyl)propiophenone(2-nitrochalcone epoxide) with ethereal hydrogen … The reaction with ethereal hydrogen chloride of the readily available …
Number of citations: 15 pubs.rsc.org
NH Cromwell, GD Mercer - Journal of the American Chemical …, 1957 - ACS Publications
… yields from a-bromo-2-nitrochalcone. The unsaturated amino ketones IV and V were difficult to hydrolyze, but long heating with dilute sulfuric acid produced the known o-nitrodibenzoyl…
Number of citations: 16 pubs.acs.org
AY Hidalgo, M Velasco, E Sánchez-Lara… - Crystals, 2021 - mdpi.com
Three functionalized chalcones containing combinations of nitro functional groups have been synthesized via Claisen-Schmidt condensation between 2-nitroacetophenone and …
Number of citations: 5 www.mdpi.com
AI Barros, AFR Dias, AMS Silva - Monatshefte für Chemie-Chemical …, 2007 - Springer
A one-pot synthesis of novel 2-arylquinolines and 2-aryl-4-hydroxyquinolines was developed from the intramolecular reductive coupling reactions of 2-nitrochalcones and 3-hydroxy-1-…
Number of citations: 19 link.springer.com
S Wang, C Zhao, T Liu, L Yu, F Yang, J Tang - Tetrahedron, 2016 - Elsevier
… opening rearrangement of 2′-nitrochalcone epoxide, catalyzed … Meinwald rearrangement of 2′-nitrochalcone epoxide and … rearrangement of 2′-nitrochalcone epoxide followed by in …
Number of citations: 14 www.sciencedirect.com
A Nakamura, R Takane, J Tanaka, J Morimoto… - …, 2018 - scholar.archive.org
… In our initial study, 2’-nitrochalcone 1a was chosen as a model substrate and the reaction conditions were optimized for the rearrangement process (Table 1). The reaction conditions …
Number of citations: 5 scholar.archive.org
W Davey, JR Gwilt - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… Attempts to identify 2-nitrochalcone by indigo formation 39 were not successful. The direct condensation 1 of aminobenzaldehydes with acetophenones, or of benzaldehydes with …
Number of citations: 76 pubs.rsc.org

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